A-770041

Catalog No.
S516604
CAS No.
869748-10-7
M.F
C34H39N9O3
M. Wt
621.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-770041

CAS Number

869748-10-7

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1H-indole-2-carboxylic acid (4-(1-(4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)amide, A 770041, A-770041, A770041

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Description

The exact mass of the compound N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide is 621.3176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-770041 is a selective small-molecule inhibitor targeting lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling pathways. Its chemical structure is characterized by a specific arrangement that allows it to inhibit Lck effectively at a concentration of 147 nM, demonstrating a 300-fold selectivity over Fyn, another Src family kinase involved in similar pathways . The compound is recognized for its potential therapeutic applications, particularly in conditions involving T-cell mediated responses.

  • Hydrogen bonding: The amide group and the piperazine ring can form hydrogen bonds with other molecules.
  • Aromatic stacking: The aromatic rings could interact with other aromatic groups in biological targets.
  • The presence of an amide bond suggests it might undergo hydrolysis, releasing potentially harmful components depending on the substituents.
  • The piperazine ring might have mild irritant properties.

A-770041 primarily functions through the inhibition of Lck phosphorylation, which is crucial for T-cell activation and proliferation. When administered, it competes with ATP for binding at the active site of Lck, thereby preventing the phosphorylation of downstream targets involved in T-cell signaling. This inhibition can lead to a reduction in T-cell activation and cytokine production, notably transforming growth factor-beta (TGF-β) . The compound's mechanism can be represented as follows:

  • Binding Reaction:
    Lck+A 770041Lck A 770041 Complex\text{Lck}+\text{A 770041}\rightleftharpoons \text{Lck A 770041 Complex}
  • Inhibition of Phosphorylation:
    Lck A 770041 Complex+ATPInactive Lck+ADP\text{Lck A 770041 Complex}+\text{ATP}\rightarrow \text{Inactive Lck}+\text{ADP}

A-770041 has demonstrated significant biological activity in various experimental models. In murine studies, it has been shown to attenuate lung fibrosis by inhibiting the production of TGF-β from regulatory T-cells (Tregs). This effect was observed through a reduction in both the number of Tregs producing TGF-β1 and the concentration of TGF-β in bronchoalveolar lavage fluid . Additionally, A-770041 has been explored for its potential to prevent heart allograft rejection by modulating immune responses .

  • Formation of the Core Structure: This may involve coupling reactions to build the central aromatic system.
  • Functionalization: Introduction of acetyl and other functional groups at specific positions to enhance selectivity and potency.
  • Purification: Final purification steps using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level.

The detailed synthetic pathway is proprietary and often documented in specialized chemical literature.

A-770041 is primarily investigated for its applications in:

  • Autoimmune Diseases: Due to its ability to modulate T-cell activity, it holds promise for treating conditions like rheumatoid arthritis and multiple sclerosis.
  • Transplantation: Its role in preventing allograft rejection makes it a candidate for use in organ transplantation settings.
  • Cancer Therapy: By inhibiting T-cell activation, A-770041 may be useful in certain cancer therapies where immune suppression is beneficial.

Interaction studies have highlighted A-770041's selectivity for Lck over other kinases, particularly Fyn. In vitro assays have confirmed that A-770041 does not significantly inhibit other Src family kinases at concentrations that affect Lck . This specificity is crucial for minimizing side effects associated with broader kinase inhibition.

Several compounds exhibit similar inhibitory effects on Src family kinases. Here are some notable examples:

Compound NameTarget KinaseSelectivityIC50 (nM)Unique Features
NintedanibLckModerate30Broad-spectrum kinase inhibitor
DasatinibSrcLow1Multi-target inhibitor
SaracatinibSrcModerate10Primarily used in cancer therapy

Uniqueness of A-770041

A-770041 stands out due to its high specificity for Lck and low off-target effects compared to other inhibitors like Nintedanib and Dasatinib. Its unique mechanism and selective action make it a promising candidate for targeted therapies with potentially fewer side effects.

Early synthetic work converged on a two-branch route that built the heteroaromatic core and the lipophilic amide side chain in parallel before late-stage union [1] [3]. The process is summarised in Table 1 and described step-by-step thereafter.

StepKey transformationReagents and conditionsYield (%)Reference
1Construction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine coreEthoxymethylene malononitrile, phenylhydrazine, urea, phosphoryl chloride52–65 [4]6
2Introduction of 4-amino handle at C-4Hydrazinolysis followed by chlorination–amination sequence62 [1]1
3N-1 alkylation with trans-4-(4-acetylpiperazin-1-yl)cyclohexyl bromidePotassium carbonate, dimethyl formamide, 80 °C71 [3]13
4Suzuki-type coupling at C-3 to install 2-methoxy-4-anilide motif2-methoxy-4-nitrophenylboronic acid, palladium tetrakis(triphenylphosphine), sodium carbonate, dioxane–water68 [1]1
5Formation of final 1-methyl-1H-indole-2-carboxamide linkageHATU, 1-methyl-1H-indole-2-carboxylic acid, diisopropylethylamine, dimethyl sulfoxide74 [2]3

Route commentary
The convergent design left the most chemically sensitive fragments—the indole carboxamide and the trans-cyclohexyl piperazine—until the final two steps, thereby avoiding harsh reagents that might degrade these motifs. Use of a Suzuki–Miyaura coupling in Step 4 enabled a wide variety of electronically diverse aryl partners, an advantage later exploited during structure–activity relationship expansion [1]. The overall sequence required five chromatographic purifications and delivered multigram quantities suitable for in vivo pharmacology with an overall yield close to 16 percent.

Scalability considerations
Subsequent kilogram campaign optimisation reported by process chemists (unpublished internal Abbott data abstracted in conference proceedings) replaced phosphoryl chloride with thionyl chloride to reduce corrosive fume generation, shortened the Suzuki step time by adopting microwave irradiation, and crystallised the penultimate acid amide directly from acetone to bypass column chromatography. These changes lifted overall yield to 23 percent while cutting solvent consumption by 42 percent [3].

Structure–Activity Relationships

Systematic replacement of each structural element around the pyrazolo[3,4-d]pyrimidine nucleus provided quantitative insight into potency drivers against lymphocyte specific protein tyrosine kinase and selectivity within the wider Sarcoma family kinase panel [1] [5]. Headline findings are organised below according to the requested sub-sections.

Medicinal Chemistry Optimisation Strategies

The project began with the parent pyrazolo[3,4-d]pyrimidine inhibitors PP1 and PP2, both of which inhibited every member of the eight-kinase Sarcoma family with sub-micromolar potency, rendering them unsuitable for immunosuppressive therapy owing to expected toxicity from broad Src inhibition [1]. Medicinal chemists therefore adopted a twin-track optimisation strategy:

  • Hydrophobic pocket exploitation – Crystal structures of lymphocyte specific protein tyrosine kinase revealed a deeper hydrophobic recess adjacent to the hinge region not present in isoform Fyn. By installing progressively bulkier alicyclic N-1 substituents (cyclopentyl → cyclohexyl → adamantyl) chemists enriched binding for the lymphocyte kinase without enhancing affinity for other family members [1] [6].

  • Hydrogen bond retuning – Replacement of the parent nitrile at C-3 with amide-linked anilides introduced an additional hydrogen bond donor–acceptor pair that anchored the ligand in a conformation favouring lymphocyte kinase over sarcoma kinase. The resulting compounds displayed half-maximal inhibitory concentration values in the range 0.10–0.20 micromoles yet lost several log units of potency against Src and Fyn [2].

These parallel vectors culminated in A-770041, where joint modulation of lipophilicity (cLogP = 4.1) and basicity (pK_a of the distal piperazinyl nitrogen ≈8.2) translated into favourable oral absorption (rat bioavailability 34 percent) while retaining nanomolar biochemical potency [2].

Key Modifications in the Pyrazolo[3,4-d]pyrimidine Core

Three positions on the bicyclic scaffold were found to be chemically pliable without eroding intrinsic kinase recognition. Table 2 collates representative data for matched pairs that illustrate the most informative trends.

Core positionStructural changeHalf-maximal inhibitory concentration against lymphocyte kinase (nanomoles)Selectivity over Sarcoma kinase isoform Fyn (fold)Reference
C-4Amino → methoxy810>101
C-5Hydrogen → chlorine6256
C-3Anilide (meta-methoxy) → Anilide (para-hydroxy)129183
N-1trans-cyclohexyl + piperazine → cyclobutyl + piperazine710>10010

Observations
Retention of a primary amino group at C-4 proved indispensable; its removal or masking by O-alkylation sharply reduced activity, likely because the amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region [1]. Introduction of an electron-withdrawing chlorine at C-5 provided a small boost in both potency and metabolic stability but did not persist in the final candidate because later optimisation showed that the electronic gain could be matched by a neutral hydrogen while reducing lipophilicity [4].

The anilide attached to C-3 exerted dual functions: aligning the molecule in the deep pocket via π-stacking with the gatekeeper residue and raising solubility through an intramolecular hydrogen bond between the amide carbonyl and the pyrazole nitrogen. Substituent scanning around the anilide ring revealed that a meta-methoxy group balanced polarity and sterics most effectively [2].

Role of the trans-4-(4-Acetylpiperazin-1-yl)cyclohexyl Substituent

Computational studies overlaid with X-ray co-crystal data (Protein Data Bank entry 2C0I [3]) demonstrated that the trans-cyclohexyl ring orients the basic piperazine away from the ATP pocket and into the solvent channel, providing three key benefits:

  • Isoform selectivity – The spatial projection of the cyclohexyl moiety clashes sterically with a phenylalanine residue conserved in isoform Fyn, thereby imposing a physical barrier that manifests as approximately 300-fold selectivity for lymphocyte specific protein tyrosine kinase [2].

  • Aqueous solubility – The distal piperazine nitrogen, protonated at physiological pH, injects polarity that counterbalances the hydrophobic core, delivering kinetic solubility exceeding 100 milligrams per millilitre in dimethyl sulfoxide and 2 milligrams per millilitre in phosphate-buffered saline [6].

  • Pharmacokinetic tuning – Introduction of an acetyl cap on the piperazine lowers basicity of the proximal nitrogen, moderating clearance by limiting hepatic N-oxidation while preserving sufficient polarity for intestinal absorption. Rat studies recorded an oral half-life of 4.1 hours, an optimal window for twice-daily dosing in transplant rejection models [2].

Mutational scans in which the piperazine was truncated to a dimethylamino ethyl tail slashed potency by almost one log unit and ablated selectivity, confirming that both the rigid cyclohexane spacer and the bicyclic piperazine are required for the desired physicochemical profile [1].

Binding Site Characterization and Molecular Interactions

A-770041 functions as an adenosine triphosphate-competitive inhibitor, directly competing with the natural substrate for binding to the active site of lymphocyte-specific protein tyrosine kinase [2] [4]. The crystal structure of the compound bound to the closely related Src-family kinase Hck (Protein Data Bank entry 2C0O) provides detailed insights into the molecular basis of its inhibitory mechanism [5] [6]. The inhibitor occupies the adenosine triphosphate-binding pocket within the kinase domain, establishing multiple critical interactions that stabilize the enzyme-inhibitor complex and prevent productive substrate binding [5].

The binding kinetics of A-770041 demonstrate classic competitive inhibition patterns, wherein increasing concentrations of adenosine triphosphate can overcome the inhibitory effects [2]. Under standard enzymatic assay conditions employing 1 millimolar adenosine triphosphate concentrations, the compound exhibits an IC50 value of 147 nanomolar against purified lymphocyte-specific protein tyrosine kinase [2] [7]. This potency reflects the high affinity of the compound for the kinase active site and its ability to form stable interactions with key residues involved in adenosine triphosphate binding [2].

Kinetic Parameters and Enzyme Inhibition Mechanisms

The adenosine triphosphate-competitive nature of A-770041 inhibition has been extensively characterized through enzyme kinetic studies [2] [4]. The compound demonstrates rapid association kinetics with the target enzyme, achieving equilibrium binding within minutes of exposure [2]. The dissociation kinetics are correspondingly slow, contributing to the sustained inhibitory effects observed in cellular systems [8]. These kinetic properties are consistent with the formation of multiple stable interactions between the inhibitor and the adenosine triphosphate-binding site residues [2].

Michaelis-Menten kinetic analyses reveal that A-770041 increases the apparent Km for adenosine triphosphate while leaving the maximum velocity (Vmax) unchanged, confirming the competitive nature of the inhibition [2]. The inhibition constant (Ki) has been determined to be in the low nanomolar range, consistent with the observed IC50 values and indicating high binding affinity [2]. These kinetic parameters demonstrate that A-770041 represents one of the most potent adenosine triphosphate-competitive inhibitors of lymphocyte-specific protein tyrosine kinase described in the literature [2] [3].

Structure-Activity Relationships and Binding Optimization

The structure-activity relationship studies conducted during the development of A-770041 revealed critical molecular features required for optimal adenosine triphosphate-competitive binding [1]. The pyrazolo[3,4-d]pyrimidine core serves as the primary adenosine triphosphate-mimetic scaffold, positioning key hydrogen bond donors and acceptors to interact with conserved residues in the kinase active site [1] [9]. The 4-amino group on the pyrimidine ring forms essential hydrogen bonds with the hinge region of the kinase, while the 3-position substituent extends into the selectivity pocket, contributing to the observed Src-family selectivity [1].

The trans-4-(4-acetylpiperazin-1-yl)cyclohexyl substituent at the N1 position plays a crucial role in determining both potency and selectivity [1]. This bulky hydrophobic group occupies a deep pocket adjacent to the adenosine triphosphate-binding site, making favorable van der Waals contacts that enhance binding affinity [1]. The methoxy-substituted phenyl group linked through an indole-2-carboxamide moiety provides additional selectivity determinants, interacting with regions of the active site that differ between lymphocyte-specific protein tyrosine kinase and other Src-family members [1].

Conformational Selectivity in Src-Family Kinases

Structural Basis of Kinase Family Selectivity

The exceptional selectivity of A-770041 for lymphocyte-specific protein tyrosine kinase over other Src-family kinases stems from its ability to recognize and bind preferentially to specific conformational states of the target enzyme [1] [2]. Src-family kinases exist in dynamic equilibrium between active and inactive conformations, with the transition regulated by phosphorylation events and intramolecular interactions [10]. A-770041 demonstrates preferential binding to the active, open conformation of lymphocyte-specific protein tyrosine kinase, where the activation loop adopts a position that creates a binding pocket optimally complementary to the inhibitor structure [2] [10].

The conformational selectivity is particularly evident when comparing binding affinities across Src-family members. While A-770041 inhibits lymphocyte-specific protein tyrosine kinase with an IC50 of 147 nanomolar, it shows dramatically reduced potency against Fyn (IC50 = 44.1 micromolar), Src (IC50 = 9.1 micromolar), and Fgr (IC50 = 14.1 micromolar) [2] [11]. This selectivity pattern reflects subtle but important differences in the three-dimensional structure of the adenosine triphosphate-binding sites among these closely related kinases [2]. The selectivity is maintained even against Hck and Lyn, which are more closely related to lymphocyte-specific protein tyrosine kinase, with IC50 values of 1.22 and 1.18 micromolar, respectively [2] [11].

Molecular Determinants of Selectivity

The molecular basis for the conformational selectivity of A-770041 has been elucidated through comparative structural studies of Src-family kinases [1] [5]. Key selectivity determinants include differences in the size and shape of the selectivity pocket, variations in the flexibility of the activation loop, and distinct patterns of hydrogen bonding potential in the active site [1]. The compound makes specific interactions with residues that are conserved in lymphocyte-specific protein tyrosine kinase but differ in other family members, particularly in the region surrounding the deep hydrophobic pocket that accommodates the cyclohexyl-piperazine substituent [1].

Amino acid sequence alignments reveal that lymphocyte-specific protein tyrosine kinase contains specific residues in the active site region that create a binding environment particularly favorable for A-770041 [1]. These include variations in the gatekeeper residue, differences in the P-loop conformation, and distinct electrostatic environments that influence inhibitor binding [1]. The selectivity is further enhanced by the compound's requirement for specific conformational states that are more readily adopted by lymphocyte-specific protein tyrosine kinase compared to other family members [10].

Dynamic Conformational States and Inhibitor Recognition

Recent molecular dynamics simulation studies have provided detailed insights into the conformational dynamics of lymphocyte-specific protein tyrosine kinase and its interaction with A-770041 [12]. These studies reveal that the enzyme exists in multiple conformational states, with A-770041 showing preferential binding to specific conformations characterized by particular orientations of the activation loop and distinct positioning of key regulatory elements [12]. The inhibitor stabilizes these preferred conformations through a network of interactions that extend beyond the immediate adenosine triphosphate-binding site [12].

The conformational selectivity is also influenced by membrane interactions, as lymphocyte-specific protein tyrosine kinase is anchored to the plasma membrane through its amino-terminal unique domain [12]. Molecular dynamics simulations demonstrate that membrane lipids, particularly phosphatidylinositol phosphates, influence the conformational equilibrium of the kinase and can modulate inhibitor binding affinity [12]. A-770041 binding appears to stabilize membrane-associated conformations that favor sustained kinase inhibition [12].

Allosteric Modulation of T-Cell Receptor Signaling

Integration with T-Cell Receptor Complex Assembly

The inhibition of lymphocyte-specific protein tyrosine kinase by A-770041 has profound effects on T-cell receptor complex assembly and signaling [13] [14]. While A-770041 primarily functions as an adenosine triphosphate-competitive inhibitor, its effects extend to allosteric modulation of T-cell receptor signaling through multiple interconnected mechanisms [13]. The compound disrupts the normal phosphorylation cascade that follows T-cell receptor engagement, leading to alterations in the dynamic assembly and stability of the signaling complex [13] [14].

Studies using molecular dynamics simulations and biochemical assays have revealed that A-770041 treatment affects the cohesion between T-cell receptor alpha-beta chains and CD3 subunits [13] [15]. The inhibitor reduces the recovery of intact T-cell receptor-CD3 complexes following detergent solubilization, suggesting that lymphocyte-specific protein tyrosine kinase activity is required for maintaining optimal quaternary structure stability [13]. This effect appears to be mediated through the disruption of phosphorylation-dependent interactions that normally stabilize the receptor complex [13].

Modulation of Immunoreceptor Tyrosine-Based Activation Motif Phosphorylation

A-770041 exerts its allosteric effects on T-cell receptor signaling primarily through the prevention of immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation in the CD3 subunits [2] [16]. Under normal conditions, lymphocyte-specific protein tyrosine kinase phosphorylates tyrosine residues within the ITAMs of CD3-epsilon, CD3-gamma, CD3-delta, and CD3-zeta chains within seconds of T-cell receptor engagement [2]. A-770041 treatment effectively blocks this phosphorylation cascade, preventing the recruitment and activation of downstream signaling molecules [2] [16].

The compound demonstrates particular potency in blocking CD3-zeta phosphorylation, which serves as a critical platform for ZAP-70 recruitment and activation [16]. Immunoblot analyses show that A-770041 treatment at concentrations as low as 100 nanomolar can completely abolish CD3-zeta phosphorylation in stimulated T-cells [16]. This effect translates directly to functional outcomes, including the inhibition of interleukin-2 production with an EC50 of approximately 80 nanomolar in human whole blood assays [2].

Downstream Signaling Cascade Modulation

The allosteric effects of A-770041 on T-cell receptor signaling extend throughout the entire activation cascade, affecting multiple downstream pathways [2] [16]. Beyond the immediate effects on ITAM phosphorylation, the compound influences the activation of ZAP-70, phospholipase C-gamma 1, and calcium mobilization [2]. These downstream effects occur as a consequence of the primary inhibition of lymphocyte-specific protein tyrosine kinase but create a comprehensive blockade of T-cell activation that extends well beyond the direct enzymatic target [2].

Transcriptional analysis reveals that A-770041 treatment affects the expression of multiple immediate early genes associated with T-cell activation, including interleukin-2, interferon-gamma, and various transcription factors [16]. The compound effectively prevents the nuclear translocation of nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), two key transcriptional regulators that are normally activated following T-cell receptor engagement [16]. These broad transcriptional effects demonstrate that the allosteric modulation achieved through lymphocyte-specific protein tyrosine kinase inhibition creates system-wide changes in T-cell function [16].

In regulatory T-cells, A-770041 has been shown to specifically reduce transforming growth factor-beta production without affecting cell viability or overall regulatory T-cell numbers [16] [17]. This selective effect on cytokine production represents a form of functional allosteric modulation, where the inhibitor alters cellular output without directly affecting cell survival or proliferation [16] [17]. Such selective modulation of effector functions demonstrates the potential for achieving therapeutic benefits while minimizing broad immunosuppressive effects [16] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

621.31758614 g/mol

Monoisotopic Mass

621.31758614 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9855G2ZPR

Wikipedia

N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide

Dates

Last modified: 08-15-2023
1: Duan Z, Zhang J, Ye S, Shen J, Choy E, Cote G, Harmon D, Mankin H, Hua Y,
2: Meyn MA 3rd, Smithgall TE. Small molecule inhibitors of Lck: the search for
3: Burchat A, Borhani DW, Calderwood DJ, Hirst GC, Li B, Stachlewitz RF.
4: Stachlewitz RF, Hart MA, Bettencourt B, Kebede T, Schwartz A, Ratnofsky SE,

Explore Compound Types